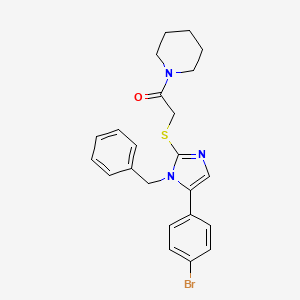

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

説明

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a central 1H-imidazole core substituted with a benzyl group at position 1, a 4-bromophenyl group at position 5, and a thioether-linked ethanone moiety terminating in a piperidine ring. This structural framework is analogous to bioactive molecules targeting enzymes like IMPDH () or kinases ().

特性

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3OS/c24-20-11-9-19(10-12-20)21-15-25-23(27(21)16-18-7-3-1-4-8-18)29-17-22(28)26-13-5-2-6-14-26/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGSPXBJBUAAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

Benzylation and Bromination: The imidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride. Bromination is achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Thioether Formation: The thioether linkage is formed by reacting the brominated imidazole with a thiol, such as ethanethiol, under basic conditions.

Piperidinyl Ethanone Addition: Finally, the piperidinyl ethanone moiety is introduced via a nucleophilic substitution reaction, typically using piperidine and a suitable electrophile like chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

化学反応の分析

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The imidazole ring is known for its presence in many bioactive molecules, suggesting possible applications in treating diseases such as infections, cancer, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

Key Observations:

Substituent Position and Halogen Effects: The target compound’s 5-(4-bromophenyl) group distinguishes it from ’s 4-(4-bromophenyl) substitution, which may alter steric interactions in enzyme binding . Bromine’s electronegativity and lipophilicity enhance binding to hydrophobic pockets compared to non-halogenated analogs.

Linker Diversity : The thioether group in the target compound contrasts with sulfonyl () or oxadiazole () linkers, affecting metabolic stability and electronic properties. Thioethers are prone to oxidation but offer conformational flexibility .

Terminal Group Variations: The piperidinyl ethanone terminus differs from phenylacetamide () or carbazole derivatives (). Piperidine’s basic nitrogen may improve solubility or interact with charged residues in target proteins .

生物活性

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule featuring an imidazole ring and a thioether linkage. Its structure suggests potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It contains a benzyl group, a bromophenyl substituent, and a piperidine moiety, which contribute to its unique chemical reactivity and biological properties. The imidazole ring is known for its role in various biological processes, often serving as a pharmacophore in drug design.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, related compounds have shown effectiveness against various cancer cell lines, suggesting that the imidazole structure may play a role in modulating pathways involved in cell proliferation .

- Antimicrobial Effects : The compound's structural features may also confer antimicrobial properties. Studies on similar imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Research Findings

Recent studies have provided insights into the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of imidazole-based compounds:

- Cognitive Enhancement : A study investigated the effects of imidazole derivatives on cognitive functions in animal models. The findings suggested that compounds with AChE inhibitory activity improved memory retention and learning capabilities .

- Cancer Treatment : Another research focused on the antitumor effects of related compounds in vitro. The results indicated that these compounds induced apoptosis in cancer cells through pathways involving caspase activation .

- Infection Control : A clinical trial assessed the efficacy of an imidazole derivative against bacterial infections resistant to conventional antibiotics. The results showed promising outcomes, with significant reductions in bacterial load observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。